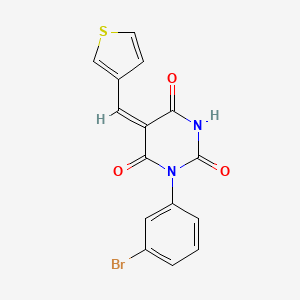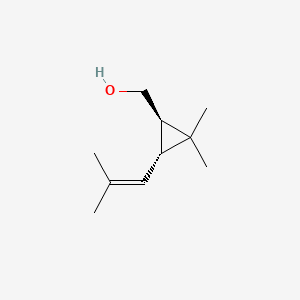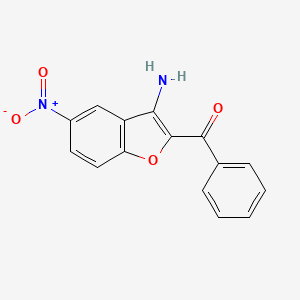
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine and its derivatives have been studied for their antimalarial properties. A notable compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibits high antimalarial activity, positioning it as a promising drug lead in the fight against malaria (Mizukawa et al., 2021).
Antiproliferative Activity
AG-1478, a closely related compound (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), shows significant antiproliferative activity both in vitro and in vivo. This compound has garnered attention for its potential in biopharmaceutical applications due to its broad spectrum of activities (Khattab et al., 2016).
CCR4 Antagonism
Compounds structurally similar to this compound have been investigated for their potential as CC chemokine receptor-4 (CCR4) antagonists. These compounds, including N-cycloheptyl-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine, exhibit significant potency and have demonstrated anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2008; Yokoyama et al., 2009).
Antiviral Properties
A novel scaffold related to this chemical structure, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered to bind specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses (Lee et al., 2014).
Inhibition of Nitric Oxide Synthase
Derivatives of 1,2-dihydro-4-quinazolinamines, closely related to the target compound, have been found to be potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS). These compounds have shown efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Antibacterial Properties
A series of N2,N4-disubstituted quinazoline-2,4-diamines, similar in structure to the target compound, have shown promise as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds exhibit minimum inhibitory concentrations in the low micromolar range and have demonstrated in vivo effectiveness (Van Horn et al., 2014).
Optoelectronic Applications
Quinazolines, including derivatives of this compound, have been researched for their applications in optoelectronic materials. These compounds are valuable in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Eigenschaften
Molekularformel |
C20H22N4O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-25-14-9-10-17(18(13-14)26-2)21-19-15-7-3-4-8-16(15)22-20(23-19)24-11-5-6-12-24/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
ZIDQHHIURCUZOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyclopropyl-2-[[2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224443.png)

![(1-Methyl-2-benzo[e]benzofuranyl)-phenylmethanone](/img/structure/B1224445.png)

![4-Acetamidobenzenesulfonic acid [2-(1-piperidinyl)phenyl] ester](/img/structure/B1224447.png)
![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)

![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)
![N-[3-(2-furanyl)-3-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B1224452.png)
![1-Adamantanecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224455.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224458.png)
![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)